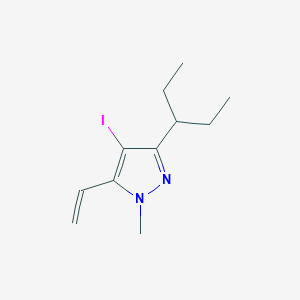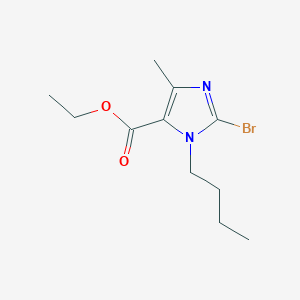
2-Isobutyl-6-(piperidin-4-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isobutil-6-(piperidin-4-il)pirimidin-4-amina es un compuesto químico que presenta un anillo de pirimidina sustituido con un grupo isobutil y un grupo piperidin-4-il
Métodos De Preparación
La síntesis de 2-Isobutil-6-(piperidin-4-il)pirimidin-4-amina normalmente implica una síntesis orgánica de varios pasos. Una ruta común incluye la formación del anillo de pirimidina seguida de la introducción de los grupos isobutil y piperidin-4-il. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza. Los métodos de producción industrial pueden implicar la síntesis a gran escala utilizando reactores de flujo continuo para garantizar la calidad y la eficiencia consistentes .
Análisis De Reacciones Químicas
2-Isobutil-6-(piperidin-4-il)pirimidin-4-amina se somete a varias reacciones químicas, incluyendo:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de litio y aluminio pueden convertir ciertos grupos funcionales dentro del compuesto.
Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes sustituyentes en el anillo de pirimidina, alterando las propiedades del compuesto.
Ciclización: Esta reacción puede formar anillos adicionales, lo que podría conducir a estructuras más complejas
Aplicaciones Científicas De Investigación
2-Isobutil-6-(piperidin-4-il)pirimidin-4-amina tiene varias aplicaciones de investigación científica:
Química: Sirve como un bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: El compuesto se utiliza en ensayos bioquímicos para investigar interacciones enzimáticas y vías celulares.
Medicina: Tiene potencial como un compuesto principal en el descubrimiento de fármacos, particularmente para dirigirse a enzimas o receptores específicos.
Industria: Los derivados del compuesto pueden utilizarse en el desarrollo de nuevos materiales con propiedades únicas
Mecanismo De Acción
El mecanismo de acción de 2-Isobutil-6-(piperidin-4-il)pirimidin-4-amina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a cambios en las vías celulares. Por ejemplo, podría inhibir las proteínas quinasas, afectando la señalización celular y la proliferación .
Comparación Con Compuestos Similares
2-Isobutil-6-(piperidin-4-il)pirimidin-4-amina se puede comparar con otros derivados de pirimidina, como:
4-Amino-1-(7H-pirrolo[2,3-d]pirimidin-4-il)piperidin-4-carboxamidas: Estos compuestos son potentes inhibidores de la proteína quinasa B (Akt) y han mostrado promesa en la terapia contra el cáncer.
Derivados de piperidina: Estos compuestos se utilizan ampliamente en el descubrimiento de fármacos debido a sus diversas actividades biológicas, incluidas las propiedades anticancerígenas, antimicrobianas y antiinflamatorias.
La singularidad de 2-Isobutil-6-(piperidin-4-il)pirimidin-4-amina radica en su patrón de sustitución específico, que puede conferir actividades biológicas y reactividad química distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C13H22N4 |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
2-(2-methylpropyl)-6-piperidin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C13H22N4/c1-9(2)7-13-16-11(8-12(14)17-13)10-3-5-15-6-4-10/h8-10,15H,3-7H2,1-2H3,(H2,14,16,17) |
Clave InChI |
UAZZDZXENGWIKB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NC(=CC(=N1)N)C2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Difluoromethoxy)-6-iodobenzo[d]oxazole](/img/structure/B11782553.png)


![1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine](/img/structure/B11782563.png)

![7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B11782570.png)




![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11782605.png)


